S-Methyl Ergothioneine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-Methyl Ergothioneine is a naturally occurring amino acid derivative and a thiol antioxidant. It is a methylated form of ergothioneine, which is found in high amounts in mushrooms and certain bacteria. This compound has garnered attention due to its potent antioxidant properties and potential health benefits, including its role in reducing oxidative stress and inflammation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

S-Methyl Ergothioneine can be synthesized through the methylation of ergothioneine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves fermentation using engineered microorganisms. Recent advancements have optimized the biosynthetic pathways in bacteria, significantly increasing production efficiency. This method is more sustainable and cost-effective compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions

S-Methyl Ergothioneine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol.

Substitution: Nucleophiles such as thiols or amines.

Major Products

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives.

Aplicaciones Científicas De Investigación

S-Methyl Ergothioneine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study thiol-based redox reactions.

Biology: Investigated for its role in cellular antioxidant defense mechanisms.

Medicine: Explored for its potential in treating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.

Industry: Used in the formulation of cosmetics and dietary supplements due to its antioxidant properties.

Mecanismo De Acción

S-Methyl Ergothioneine exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter OCTN1, where it accumulates in mitochondria and other organelles. It also modulates cellular antioxidant defense systems by activating antioxidation enzymes.

Comparación Con Compuestos Similares

Similar Compounds

Ergothioneine: The parent compound, also a thiol antioxidant.

Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.

Selenoneine: A selenium analog of ergothioneine with enhanced antioxidant potential.

Uniqueness

S-Methyl Ergothioneine is unique due to its methylation, which enhances its stability and bioavailability compared to ergothioneine. This modification allows it to be more effective in scavenging free radicals and protecting cells from oxidative stress.

Propiedades

Número CAS |

176982-20-0 |

|---|---|

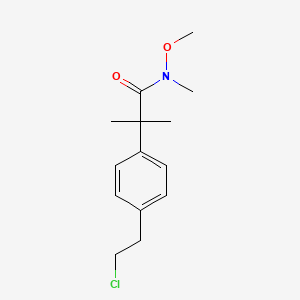

Fórmula molecular |

C₁₀H₁₇N₃O₂S |

Peso molecular |

243.33 |

Sinónimos |

(αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-5-ethanaminium Inner Salt; (αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-4-ethanaminium Inner Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

![Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B1144608.png)

![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)